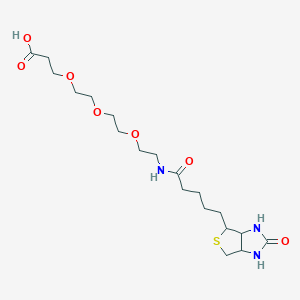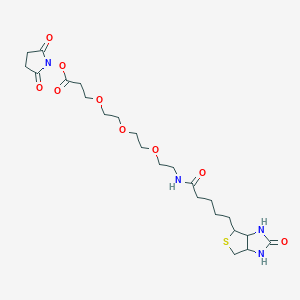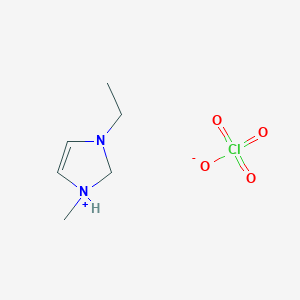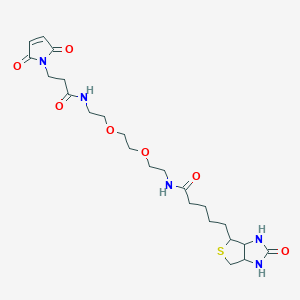
Biotinyl-PEG2-maleimide
Descripción general
Descripción
Biotinyl-PEG2-maleimide is a useful research compound. Its molecular formula is C23H35N5O7S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotinyl-PEG2-maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-PEG2-maleimide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomolecular Immobilization and Sensing : Biotinyl-PEG2-maleimide is used in the fabrication of antibiofouling, specifically reactive polymeric coatings for efficient biomolecular immobilization and sensing. These coatings, made of poly(ethylene glycol)-based copolymers, allow for facile surface modification and are useful for various biotechnological applications (Gevrek, Kosif, & Sanyal, 2017).
Mechanical Manipulation of Membrane Proteins : It's utilized in processes for biotinylating specific membrane proteins, thereby enabling their attachment to external force probes for mechanical manipulation within their native environment. This is particularly useful in studying the mechanical aspects of membrane proteins in living cells (Gorostiza et al., 2005).
Antibody-Drug Hybrid Conjugates : Biotinyl-PEG2-maleimide is employed in constructing antibody-drug hybrid conjugates. A notable example is its use in conjugating a biotin tag and a cell-surface targeting agent to an IgG1-derived Fc fragment, highlighting its potential in targeted cancer therapies (Thomas et al., 2008).
Covalent Poly(ethylene oxide) Nanogel Films : These films, useful in cell fate studies and tissue engineering, are created using a build-up process involving bifunctional and tetrafunctional PEG molecules reacting through thiol/maleimide click chemistry. Biotinyl-PEG2-maleimide plays a crucial role in these processes, particularly in functionalizing biomolecules for immobilization in these films (Zahouani et al., 2017).
Enhanced Mucoadhesion in Drug Delivery Systems : The modification of alginate with maleimide-terminated PEG, like Biotinyl-PEG2-maleimide, significantly improves mucoadhesion properties, making it suitable for a variety of biomedical applications, especially in drug delivery systems (Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017).
In Vivo Applications of PEGylated Gold Nanoparticles : Biotinyl-PEG2-maleimide is used in synthesizing maleimide-terminated PEGylated gold nanoparticles for radiolabeling, demonstrating potential in diagnostics and therapeutics (Zhu et al., 2014).
Cysteine-Selective Protein Modification : Carbonylacrylic reagents equipped with PEG or fluorophore moieties, which undergo rapid thiol Michael-addition, are utilized for precise modification of proteins and antibodies at pre-determined sites. Biotinyl-PEG2-maleimide contributes to this process by providing stability and selectivity in cysteine bioconjugation (Bernardim et al., 2016).
Propiedades
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCXVIKHFVPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476455 | |
| Record name | AGN-PC-0BXXCE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305372-39-8 | |
| Record name | AGN-PC-0BXXCE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
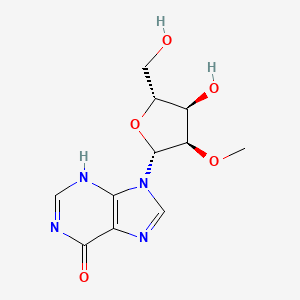
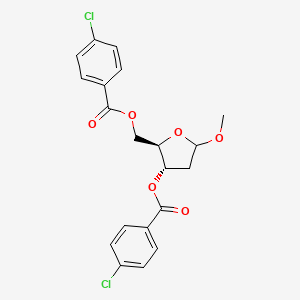
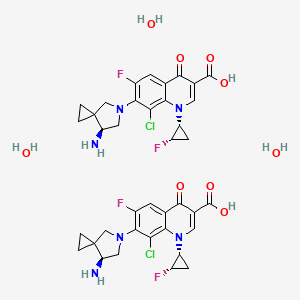
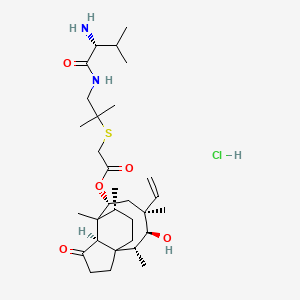
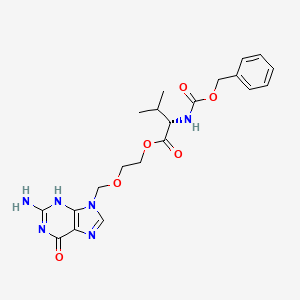
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
